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Compound of Interest

Compound Name: 5-Fluoro-3-hydrazonoindolin-2-one

Cat. No.: B031864 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The isatin scaffold, a privileged bicyclic indole structure, has long been a focal point in

medicinal chemistry due to its broad spectrum of biological activities. The strategic

incorporation of a fluorine atom at the 5-position of the isatin ring often enhances its

pharmacological properties, including increased lipophilicity, improved metabolic stability, and

modulated binding affinity to biological targets. This technical guide provides an in-depth

analysis of the structure-activity relationships (SAR) of 5-fluoro-isatin derivatives, focusing on

their anticancer, antiviral, antimicrobial, and enzyme-inhibitory activities. Quantitative data are

summarized in structured tables, and detailed experimental protocols for key assays are

provided.

Core Structure and Modifications
The fundamental 5-fluoro-isatin core (5-fluoro-1H-indole-2,3-dione) offers several key positions

for chemical modification, primarily at the N1 and C3 positions. These modifications have a

profound impact on the biological activity of the resulting derivatives.

N1-Substitution: Alkylation, arylation, or the introduction of various heterocyclic moieties at

the N1 position significantly influences the molecule's lipophilicity and steric properties,

thereby affecting its interaction with target proteins.

C3-Substitution: The highly reactive C3-carbonyl group is a common site for derivatization,

readily undergoing condensation reactions with amines and hydrazines to form Schiff bases,
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hydrazones, and thiosemicarbazones. These modifications are crucial for the diverse

biological activities observed.

Anticancer Activity
5-Fluoro-isatin derivatives have demonstrated significant potential as anticancer agents, with

their mechanism of action often linked to the induction of apoptosis through caspase activation

and the inhibition of key kinases involved in cancer cell proliferation.

Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 5-fluoro-

isatin derivatives against different cancer cell lines.
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Derivative
Type

Substitution
Pattern

Cancer Cell
Line

IC50 (µM) Reference

Isatin-Hydrazone

4-

Nitrobenzylidene

at C3

A549 (Lung) 42.43 [1]

Isatin-Hydrazone

4-

Nitrobenzylidene

at C3

HepG2 (Liver) 48.43 [1]

Isatin-Hydrazone

3-Hydroxy-4-

methoxybenzylid

ene at C3

A549 (Lung) 115.00 [1]

Isatin-Hydrazone

4-

Fluorobenzyliden

e at C3

HepG2 (Liver) 107.90 [1]

Isatin-Hydrazone

4-

Methoxybenzylid

ene at C3

HepG2 (Liver) 152.90 [1]

Isatin-

Quinazoline

Hybrid

2,6-Dichloro

substituent

MDA-MB-231

(Breast)

More potent than

5-Fluorouracil

(IC50 = 8.704

µM)

N-Benzyl Isatin
ortho-Fluoro-

benzyl at N1

HuTu 80

(Duodenal)
Moderate activity [2]

N-Benzyl Isatin
ortho-Chloro-

benzyl at N1

HuTu 80

(Duodenal)
Moderate activity [2]

N-Benzyl Isatin

2-Chloro-6-

fluoro-benzyl at

N1

HuTu 80

(Duodenal)

Highest activity

among tested N-

benzyl

derivatives

[2]

Imine Derivative General

HepG2, HCT-

116, CACO,

MCF-7

<10–100 [3][4]
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Moxifloxacin-

Isatin Hybrid

1,2,3-Triazole

linker at N1

HepG2, MCF-7,

DU-145
32-77 [4]

Anticancer SAR Insights:
Substitution at C3: The nature of the substituent at the C3 position is a critical determinant of

anticancer activity. The introduction of hydrazone moieties with specific aromatic

substitutions, such as a 4-nitrobenzylidene group, has shown notable cytotoxicity against

lung and liver cancer cell lines.[1]

Substitution at N1: N-benzylation of the isatin core, particularly with electron-withdrawing

groups on the benzyl ring (e.g., fluoro and chloro substituents), appears to enhance cytotoxic

effects.[2]

Hybrid Molecules: Hybrid molecules combining the 5-fluoro-isatin scaffold with other

pharmacophores, such as quinazolines and moxifloxacin, have demonstrated potent

antiproliferative activities, sometimes exceeding that of the reference drug 5-fluorouracil.[3]

[4]

Signaling Pathway: Caspase-Mediated Apoptosis
A key mechanism of action for the anticancer activity of many 5-fluoro-isatin derivatives is the

induction of apoptosis. This programmed cell death is often executed by a cascade of cysteine-

aspartic proteases known as caspases.
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5-Fluoro-Isatin
Derivative Procaspase-9

Activates Caspase-9
(Initiator) Procaspase-3/7

Cleaves Caspase-3/7
(Executioner) Apoptosis

Reactants Reaction Conditions

5-Fluoro-Isatin

Reaction Mixture

Primary Aromatic Amine Solvent
(e.g., Ethanol, Water Suspension)

Catalyst
(e.g., Glacial Acetic Acid, None)

Heating
(Reflux)

Isolation
(Filtration, Washing)

Purification
(Recrystallization)

5-Fluoro-Isatin Schiff Base

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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